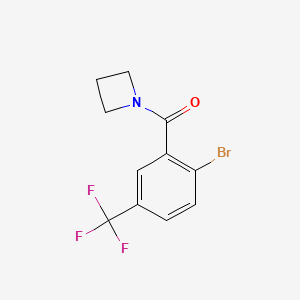
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone is a synthetic organic compound that features a four-membered azetidine ring. This compound is notable for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with azetidine in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Addition Reactions: The azetidine ring can undergo ring-opening reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Addition Reactions: Catalysts such as acids or bases can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes investigations into its anti-inflammatory, antiviral, and anticancer properties.
Industry: It is employed in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
作用机制
The mechanism of action of Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Azetidin-1-yl(2-chloro-5-(trifluoromethyl)phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
Azetidin-1-yl(2-bromo-4-(trifluoromethyl)phenyl)methanone: Similar structure but with the trifluoromethyl group in a different position.
Azetidin-1-yl(2-bromo-5-(difluoromethyl)phenyl)methanone: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODDVTAGZZXOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
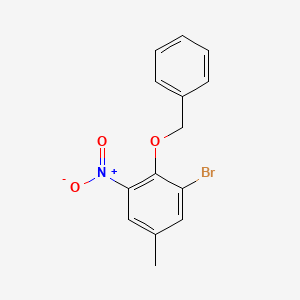
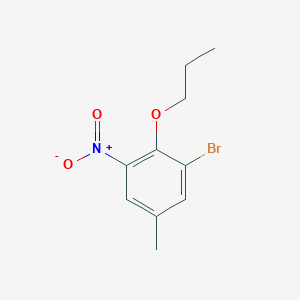
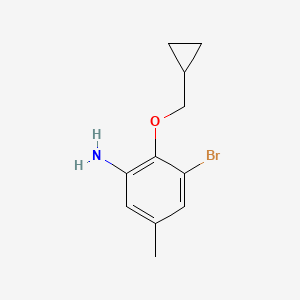

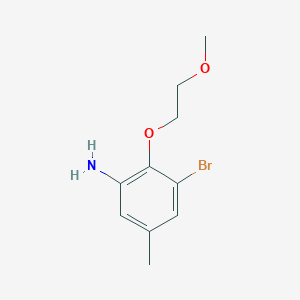
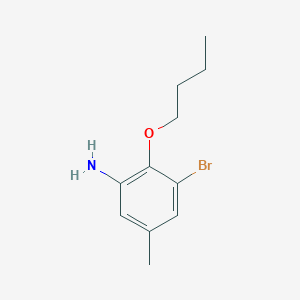
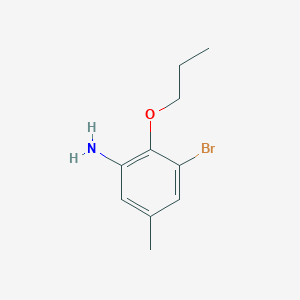
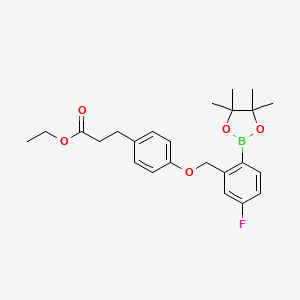
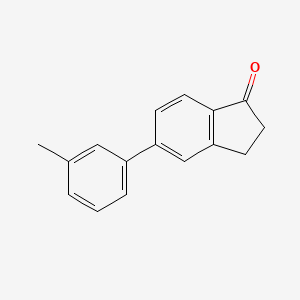
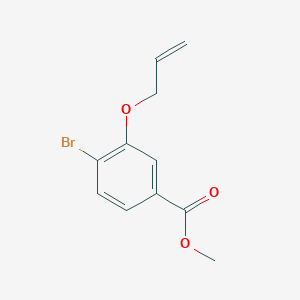
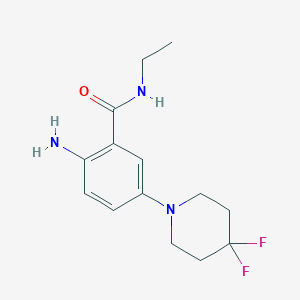
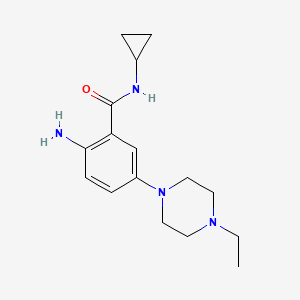
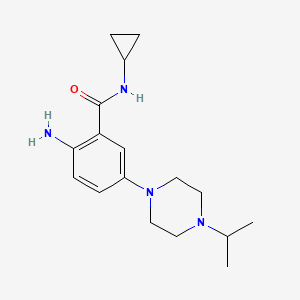
![1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B8163898.png)
